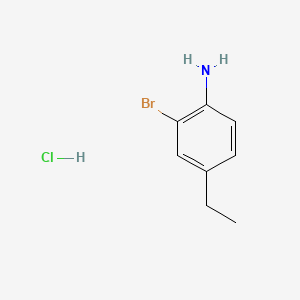

2-Bromo-4-ethylaniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-4-ethylaniline is a chemical compound with the molecular formula C8H10BrN . It has a molecular weight of 200.08 and is typically in liquid form . The IUPAC name for this compound is 2-bromo-4-ethylaniline .

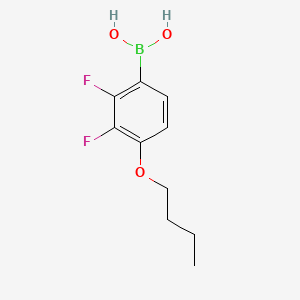

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-ethylaniline consists of a benzene ring with a bromine atom (Br) and an ethylamine group (C2H5NH2) attached to it . The positions of these substituents on the benzene ring give the compound its name: 2-Bromo (at the second position) and 4-ethylaniline (at the fourth position) .Physical And Chemical Properties Analysis

2-Bromo-4-ethylaniline is a liquid at room temperature . Its exact physical and chemical properties such as boiling point, melting point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique

In Vivo Metabolism Studies : The metabolism of similar compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. These studies help understand the metabolic pathways and potential toxic effects of such compounds (Kanamori et al., 2002).

Antimicrobial Agent Synthesis : Compounds structurally related to 2-Bromo-4-ethylaniline hydrochloride have been synthesized and characterized for their potential antimicrobial activities (Doraswamy & Ramana, 2013).

Nephrotoxicity Studies : Studies on haloanilines, including 4-bromoaniline, provide insights into their nephrotoxic effects in vitro. This is crucial for understanding the safety profile of such compounds (Hong et al., 2000).

DNA Interaction Research : Research on the interaction of similar brominated compounds with DNA, such as the synthesis of 7-hydroxy(phenyl)ethylguanines, is significant in understanding DNA damage and potential carcinogenic effects (Novák et al., 2003).

Pharmaceutical Applications : Studies on the synthesis and biological activities of compounds like 2-Bromo-4-fluoroaniline provide insights into the development of new pharmaceuticals with broad antibacterial activity (Abdel‐Wadood et al., 2014).

Organic Synthesis Research : The use of bromoanilines in palladium-assisted reactions to produce organic compounds, like 3-substituted indoles, is significant in organic chemistry and pharmaceutical synthesis (Kasahara et al., 1986).

Safety and Hazards

While specific safety data and hazards associated with 2-Bromo-4-ethylaniline hydrochloride are not provided in the search results, it’s important to handle all chemical substances with appropriate safety measures. This includes using personal protective equipment and following safe laboratory practices. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .

Propriétés

IUPAC Name |

2-bromo-4-ethylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.ClH/c1-2-6-3-4-8(10)7(9)5-6;/h3-5H,2,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFXYNQJKPIOGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662813 |

Source

|

| Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethylaniline hydrochloride | |

CAS RN |

182678-10-0 |

Source

|

| Record name | 2-Bromo-4-ethylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)